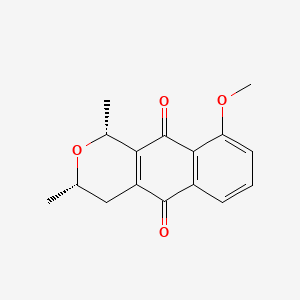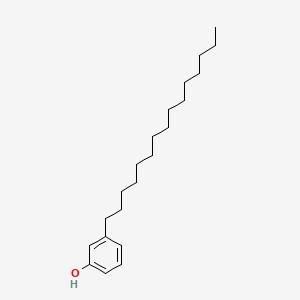
3-Pentadecylphenol
Overview
Description
Synthesis Analysis
The synthesis of 3-Pentadecylphenol involves the hydrogenation of cardanol. This process can yield a product that, due to its physical and chemical properties, finds application in numerous industrial processes. For instance, the synthesis and characterization of 2-allyl-3(5)-pentadecyl phenols and their acrylic/methacrylic esters have been explored, demonstrating the versatility of this compound derivatives in applications such as UV-curable coating compositions and anaerobic adhesive formulations (Rupavani, Vijayalakshmi, Sitaramam, & Krishnamurti, 1993).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies show that this compound can successfully modify the molecular structure of phenolic resin, reducing the gel time and improving the mechanical properties, microstructure, and flame retardancy of the modified foam (Ge, Tang, Yu, & Tan, 2018).
Chemical Reactions and Properties
This compound's reactivity and chemical properties have been the subject of research, highlighting its role in various chemical reactions. For example, its effects on the organization of phospholipid bilayers and its interaction with components like DPPC (dipalmitoyl phosphatidylcholine) demonstrate the compound's ability to influence the physico-chemical properties of lipid bilayers, which is of interest in the study of cell membranes and potentially in drug delivery systems (Cieślik-Boczula et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as vapor pressure and heat of evaporation, are crucial for its separation and purification from hydrogenation reaction products of cardanol. The saturation vapor pressure of this compound has been investigated to facilitate its vacuum distillation, an essential step in its industrial production process (MA Zhi-b, 2014).
Chemical Properties Analysis
The chemical properties of this compound, including its solubility in various organic solvents, have been studied to understand better its behavior in different chemical environments. This information is vital for designing processes for the compound's application in industry and research. For instance, the solubilities of this compound in solvents like chloroform, benzene, n-heptane, n-hexane, and ethoxyethane have been determined, providing valuable data for its separation and purification processes (Liu Guo-ji, 2009).
Scientific Research Applications
Industrial and Agricultural Applications
3-Pentadecylphenol, derived from catalytic hydrogenation of cardanol, is used in various products in industries and agriculture. It's structurally similar to nonyl phenol and can be separated from hydrogenation reaction products through vacuum distillation. This compound's vapor pressure and heat of evaporation are significant for its distillation process in production environments (MA Zhi-b, 2014).
Biophysical Research
Studies have explored the effects of this compound on the phase behavior of lipid bilayers. It increases the phase transition temperature in bilayers, suggesting its impact on the physico-chemical properties of lipid membranes. This research provides insights into its potential role in modifying biological membranes (K. Cieślik-Boczula et al., 2009).
Chemical Synthesis and Reactions
This compound undergoes various chemical reactions, such as nitration and carbonylation, offering pathways to create diverse chemical products. These processes provide insight into the versatile chemical nature of this compound and its derivatives (O. Attanasi et al., 2006).
Material Science
In material science, this compound has been used to modify phenolic resins, enhancing their performance. This modification improves mechanical properties and flame retardancy, which are crucial for various industrial applications (T. Ge et al., 2018).
Solubility Analysis
Research on the solubility of this compound in different solvents is essential for its separation and purification. This knowledge is vital for the industrial processing and formulation of products containing this compound (Liu Guo-ji, 2009).
Green Chemistry
The hydrodeoxygenation of cardanol to produce 1-phenyl pentadecane demonstrates an eco-friendly method for producing bio-based chemicals. This process highlights the potential of this compound in sustainable chemical production (Xuan Guo et al., 2022).
Nanotechnology
This compound has been used to synthesize silver nanoparticles, showcasing its role in nanotechnology. This process involves the reduction of silver ions and assembling them into ordered structures, expanding the applications of this compound into the realm of nanomaterials (A. Swami et al., 2004).
Mechanism of Action
Target of Action
It is known to interact with the head group region of a lipid membrane .
Mode of Action
3-Pentadecylphenol interacts with the head group region of a lipid membrane . The compound’s interaction with its targets results in changes in the membrane’s properties . The alteration of bilayer properties is primarily caused by the abundance of the large phenolic headgroup .
Biochemical Pathways
It is known to cause physico-chemical changes in the lipid bilayer membrane .
Pharmacokinetics
It is known that the compound can incorporate into erythrocytes and liposomal membranes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the properties of the lipid bilayer membrane . The formation of a mixed lipid system (i.e., DPPC + PDP) at a higher mol% of PDP (above 20 mol%) is responsible for the physico-chemical changes of the lipid bilayer membrane .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s interaction with the lipid membrane shows sensitive variation with changes in the PDP concentration at the interfacial region of the lipid bilayer membrane . Furthermore, the compound’s thermal stability decreases due to the confinement effect .
Safety and Hazards
Future Directions
PDP has different pharmacological, biological, and industrial applications . A molecular-level understanding of the membrane modification properties of PDP on the dipalmitoylphosphatidylcholine (DPPC) bilayer has been carried out . This could provide a more reasonable model for the confined crystallization of end-group polymers .
Biochemical Analysis
Biochemical Properties
3-Pentadecylphenol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been shown to inhibit the activity of the α-glucosidase enzyme, which is crucial in carbohydrate metabolism . Additionally, this compound interacts with lipid membranes, particularly the dipalmitoylphosphatidylcholine (DPPC) bilayer, causing changes in membrane organization and properties . This interaction is primarily due to the large phenolic headgroup of this compound, which alters the bilayer properties .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can incorporate into erythrocytes and liposomal membranes due to its strong amphiphilic character . This incorporation can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to exhibit antioxidant activity, which can protect cells from oxidative stress . Additionally, it has cytostatic activities, inhibiting the growth of certain bacterial, fungal, protozoan, and parasite cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lipid membranes and enzymes. It binds to the head group region of lipid membranes, causing changes in membrane properties and organization . This binding can affect the activity of membrane-bound enzymes and proteins, leading to alterations in cellular functions. Furthermore, this compound inhibits the α-glucosidase enzyme, which impacts carbohydrate metabolism . The compound’s antioxidant properties also contribute to its molecular mechanism by neutralizing free radicals and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can form mixed lipid systems with DPPC at higher concentrations, leading to significant changes in membrane properties . These changes can persist over time, affecting cellular functions and processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and enzyme inhibition . At higher doses, this compound can have toxic or adverse effects, including potential disruption of cellular membranes and inhibition of essential enzymes . These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to incorporate into lipid membranes also affects its role in metabolic processes, as it can alter membrane-bound enzyme activities and lipid transport .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to localize in both hydrophilic and hydrophobic environments, facilitating its distribution across cellular compartments . The compound’s interaction with lipid membranes also influences its localization and accumulation within cells .
Subcellular Localization
This compound primarily localizes in lipid membranes due to its amphiphilic properties. It targets the head group region of lipid bilayers, causing changes in membrane organization and properties . This subcellular localization is crucial for its activity and function, as it allows this compound to interact with membrane-bound enzymes and proteins, influencing various cellular processes .
properties
IUPAC Name |
3-pentadecylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFIPECGHSYQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060108 | |
| Record name | Phenol, 3-pentadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Pentadecylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
501-24-6 | |
| Record name | Hydrogenated cardanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pentadecylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentadecylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-pentadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-pentadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pentadecylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PENTADECYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J10ATZ45ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Pentadecylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
54.5 °C | |
| Record name | 3-Pentadecylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033872 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



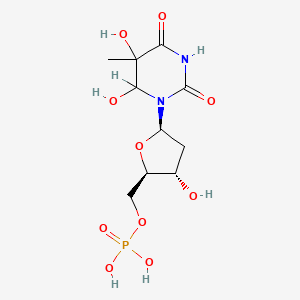
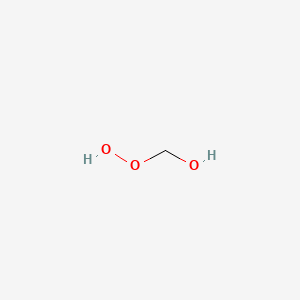


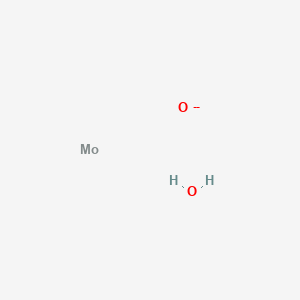

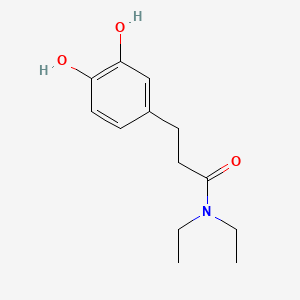
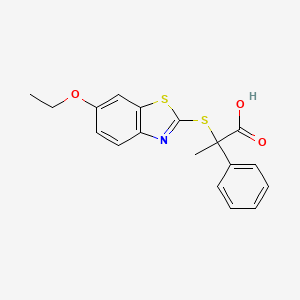

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B1217882.png)


